Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Biological Research: It is used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit the biosynthesis of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Other derivatives of 1,2,4-triazole may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester functional groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18N4O2 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11)10(15)16-3/h7H,4-6,11H2,1-3H3 |
InChI Key |
NAJSAXDWANGVON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC)CC(C(=O)OC)N |
Origin of Product |
United States |
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